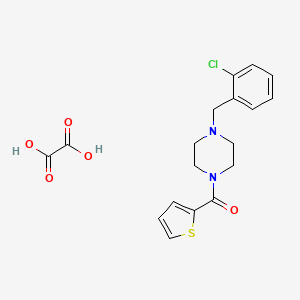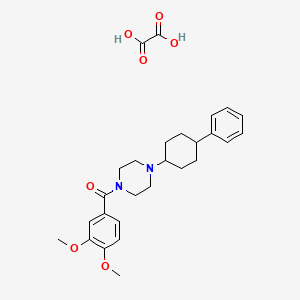
1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C19H18Cl2N2O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0745332 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyamides and Polymer Chemistry
Polyamides Synthesis and Characterization : Research by Faghihi and Mozaffari (2008) introduced the synthesis of new polyamides through the direct polycondensation of 2,5-bis[(4-carboxyanilino)carbonyl]pyridine with aromatic diamines. These polyamides, characterized by their high yield, inherent viscosities, and excellent solubility in polar solvents, are significant for their potential applications in advanced material sciences due to their thermal stability and chemical properties Faghihi & Mozaffari, 2008.
Chemical Synthesis and Reactivity
Aromatic Polyamides with Nitrile and Imide Units : Choi and Jung (2004) synthesized new aromatic polyamides containing n-alkylphenylimide units, demonstrating enhanced thermal stability and solubility. The presence of thermally stable pendant imido groups and internally plasticizing n-alkyl chains in these polymers suggests their utility in high-performance materials Choi & Jung, 2004.
Advanced Material Applications
Electrochromic Aromatic Polyamides : Chang and Liou (2008) developed novel aromatic polyamides with pendant 4,4′-dimethoxy-substituted triphenylamine units, showcasing their electrochromic properties. These polymers, which can be solution-cast into flexible films, exhibit strong UV-vis absorption and photoluminescence, indicating their potential in electrochromic devices and organic electronics Chang & Liou, 2008.
Heterocyclic Compound Synthesis
Enaminonitriles in Heterocyclic Synthesis : Fadda et al. (2012) explored the utility of enaminonitriles in synthesizing various heterocyclic derivatives, demonstrating the versatility of these compounds in generating biologically active molecules. This work underscores the significance of enaminonitriles in medicinal chemistry and the development of novel therapeutic agents Fadda, Etman, El-Seidy, & Elattar, 2012.
Fluorescent and Light-Emitting Materials
Blue Light-Emitting Polyamides : Hamciuc et al. (2015) synthesized new polyamides and poly(amide-imide)s containing a 1,3,4-oxadiazole ring, showcasing their application as blue light-emitting materials. These polymers exhibit high thermal stability, good solubility, and strong fluorescence, highlighting their potential in optoelectronic applications Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-11-4-3-5-12(2)18(11)22-19(25)13-8-17(24)23(10-13)14-6-7-15(20)16(21)9-14/h3-7,9,13H,8,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBRXEYCNHTYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B4014025.png)



![4-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4014057.png)


![3-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B4014078.png)
![N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide](/img/structure/B4014079.png)
![N-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4014082.png)

![N-(4-acetylphenyl)-2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}butanamide](/img/structure/B4014098.png)
![ETHYL 5-HYDROXY-2-METHYL-1-[3-(4-NITROANILINO)PROPYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4014110.png)
![3'-benzyl-5-methoxy-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4014114.png)
